2-(Mesityloxy)acetohydrazide
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Overview
Description
2-(Mesityloxy)acetohydrazide is an organic compound with the molecular formula C11H16N2O2 and a molecular weight of 208.26 g/mol . It is primarily used in research settings, particularly in the field of proteomics . The compound features a mesityloxy group attached to an acetohydrazide moiety, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Mesityloxy)acetohydrazide typically involves the reaction of mesityl oxide with hydrazine hydrate under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then purified by recrystallization or chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 2-(Mesityloxy)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazide group to amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the mesityloxy group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted acetohydrazides .
Scientific Research Applications
2-(Mesityloxy)acetohydrazide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: Research into potential therapeutic applications, such as antimicrobial and anticancer agents, is ongoing.
Industry: It is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-(Mesityloxy)acetohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The mesityloxy group can enhance binding affinity and specificity, while the hydrazide moiety can participate in various chemical reactions. These interactions can modulate biological pathways and processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
2-(4-Methoxyphenyl)acetohydrazide: Similar in structure but with a methoxy group instead of a mesityloxy group.
2-(4-Methylphenyl)acetohydrazide: Features a methyl group instead of a mesityloxy group.
2-(4-Bromophenyl)acetohydrazide: Contains a bromine atom instead of a mesityloxy group
Uniqueness: 2-(Mesityloxy)acetohydrazide is unique due to the presence of the mesityloxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific research applications and synthetic pathways .
Properties
IUPAC Name |
2-(2,4,6-trimethylphenoxy)acetohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-7-4-8(2)11(9(3)5-7)15-6-10(14)13-12/h4-5H,6,12H2,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZHFYKOFWVEIBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCC(=O)NN)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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